1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely follow similar procedures as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce hydroxy derivatives.
Scientific Research Applications
1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The methoxy groups may play a role in its activity by facilitating interactions with enzymes or receptors. Further research is needed to elucidate the specific molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with methyl groups instead of methoxy groups.
Decabromodiphenyl ethane (DBDPE): A flame retardant with a similar ethane-1,2-diyl linker but with bromine atoms instead of methoxy groups.
Uniqueness
1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) is unique due to the presence of multiple methoxy groups, which confer distinct chemical and biological properties. These methoxy groups can participate in various chemical reactions and may enhance the compound’s solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h9-12H,7-8H2,1-6H3 |
InChI Key |
UHUDTHVLRMAKJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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